molecular formula C14H25Cl2N3O2 B5138564 Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride

Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride

Cat. No.: B5138564
M. Wt: 338.3 g/mol
InChI Key: FZJPPMNBWVEGLW-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with ethyl, dimethylamino, and carboxylate groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine-3-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: A related compound with similar structural features but different functional groups.

    2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer synthesis.

Uniqueness

Ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethylamino]-2,6-dimethylpyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2.2ClH/c1-6-19-14(18)13-11(3)16-10(2)9-12(13)15-7-8-17(4)5;;/h9H,6-8H2,1-5H3,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJPPMNBWVEGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1C)C)NCCN(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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